MK-6892
説明
MK-6892は、高親和性ニコチン酸受容体GPR109Aの強力かつ選択的なアゴニストです。この化合物は、特に脂質代謝と抗炎症効果の文脈において、その潜在的な治療用途について広範囲にわたって研究されています。 This compoundは、高い特異性と効力でGPR109A受容体を活性化する能力により、前臨床試験で有望な結果を示しています .
科学的研究の応用
MK-6892 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on receptor activity.
Biology: Investigated for its role in modulating lipid metabolism and inflammatory responses in various cell types.
Medicine: Explored as a potential therapeutic agent for conditions such as dyslipidemia, cardiovascular diseases, and inflammatory disorders.
Industry: Utilized in the development of new drugs and as a reference compound in pharmacological studies .
作用機序
MK-6892は、脂質代謝と炎症反応に関与するGタンパク質共役受容体であるGPR109A受容体に結合することでその効果を発揮します。結合すると、this compoundは受容体を活性化し、アデニル酸シクラーゼの阻害とそれに続く環状アデノシン一リン酸レベルの低下につながります。 これにより、脂肪細胞からの遊離脂肪酸の放出が抑制され、炎症性サイトカインの産生が減少します .
準備方法
合成経路と反応条件
MK-6892の合成は、ビアリールシクロヘキセンカルボン酸の調製から始まる、複数の工程を伴います。 反応条件は通常、反応を促進するために、強酸と強塩基、および様々な有機溶媒の使用を伴います .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには、一貫した品質と収量を確保するために、高スループット反応器と連続フローシステムの使用が含まれます。 反応条件は、不純物を最小限に抑え、最終製品の純度を最大限に高めるために慎重に制御されます .
化学反応の分析
反応の種類
MK-6892は、次のようないくつかのタイプの化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウム、三酸化クロム
還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム
置換試薬: ハロゲン、アルキル化剤
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化反応はカルボン酸を生成する可能性があり、一方、還元反応はアルコールを生成する可能性があります。 置換反応は、置換基の性質に応じて、様々な生成物を生じさせる可能性があります .
科学研究への応用
This compoundは、次のような広範囲にわたる科学研究への応用があります。
化学: 受容体-リガンド相互作用と構造修飾が受容体活性に与える影響を研究するためのモデル化合物として使用されます。
生物学: 様々な細胞タイプにおける脂質代謝と炎症反応の調節における役割について調査されています。
医学: 脂質異常症、心臓血管疾患、炎症性疾患などの状態に対する潜在的な治療薬として研究されています。
類似化合物との比較
類似化合物
ナイアシン: GPR109A受容体のもう1つのアゴニストであり、脂質低下効果で知られていますが、紅潮などの副作用が伴います。
MK-1903: ナイアシンと比較して紅潮効果が軽減された類似の化合物です。
MK-6892の独自性
This compoundは、GPR109A受容体に対する高い特異性と効力、および有利な薬物動態プロファイルが特徴です。 ナイアシンとは異なり、this compoundは紅潮効果が軽減されることが示されており、治療用途に適した候補となっています .
生物活性
MK-6892 is a potent and selective agonist of the human niacin receptor, HCAR2 (Hydroxycarboxylic acid receptor 2), which plays a significant role in metabolic regulation and anti-inflammatory responses. This compound has garnered attention due to its unique pharmacological properties, particularly its ability to activate HCAR2 with reduced side effects such as skin flushing, which is commonly associated with niacin administration.
This compound functions primarily through the activation of the G-protein coupled receptor (GPCR) HCAR2. Upon binding to HCAR2, this compound induces conformational changes that facilitate the coupling of G-proteins, specifically Gi proteins, leading to downstream signaling events. This mechanism is critical for its efficacy in modulating metabolic processes.
Key Structural Interactions
The binding affinity and selectivity of this compound are attributed to specific interactions with key residues in the HCAR2 receptor. Notably, residues such as R111 (3.36), Q112 (3.37), and S179 (45.52) play pivotal roles in ligand recognition and receptor activation:
Residue | Position | Role |
---|---|---|
R111 | 3.36 | Forms salt bridges with this compound |
Q112 | 3.37 | Mediates hydrogen bonding with this compound |
S179 | 45.52 | Stabilizes the ligand-receptor complex |
Comparative Efficacy
Research indicates that this compound exhibits higher efficacy compared to traditional niacin and other agonists like GSK256073 in activating Gi coupling and β-arrestin recruitment:
Compound | Gi Coupling Efficacy | β-Arrestin Recruitment |
---|---|---|
This compound | High | Moderate |
Niacin | Moderate | High |
GSK256073 | Low | High |
This data suggests that while this compound activates Gi signaling effectively, it does so with a different bias compared to other agonists, potentially leading to fewer side effects.
Study 1: Structural Insights
A recent study utilized cryo-electron microscopy to elucidate the structural dynamics of the this compound-HCAR2 complex. The findings revealed that upon activation, this compound induces significant conformational changes in HCAR2, particularly in helices V and VI, which are crucial for receptor activation and signal transduction .
Study 2: Mutational Analysis
Mutational studies highlighted that specific mutations in key residues significantly impaired the activity of this compound. For instance, mutations at R111 and Q112 drastically reduced Gi activation potency, underscoring their importance in ligand-receptor interactions .
Study 3: Pharmacological Profiling
Pharmacological assays demonstrated that this compound not only activates HCAR2 but also exhibits a unique bias towards Gi signaling over β-arrestin pathways. This biased agonism may contribute to its therapeutic potential in treating metabolic disorders without the adverse effects typically associated with niacin .
特性
IUPAC Name |
2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXBFSJXDUJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917910-45-3 | |
Record name | MK-6892 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917910453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-6892 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH9ZB6IRW0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does MK-6892 interact with its target and what are the downstream effects?
A1: this compound acts as a full agonist of the niacin receptor, also known as GPR109A or hydroxycarboxylic acid receptor 2 (HCAR2). [] This receptor is primarily expressed on adipocytes and immune cells. Upon activation by this compound, GPR109A initiates a signaling cascade that leads to a reduction in free fatty acid (FFA) release from adipose tissue. [] This reduction in circulating FFAs subsequently contributes to a decrease in triglyceride synthesis in the liver, ultimately improving lipid profiles.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: While specific details on the SAR of this compound are limited in the provided abstracts, research suggests that the biaryl cyclohexene carboxylic acid scaffold is essential for its potent agonistic activity at GPR109A. [] Further studies focusing on modifications to this core structure could provide valuable insights into the key pharmacophoric elements responsible for its binding affinity, selectivity, and potential for further optimization.
Q3: What preclinical data supports the potential therapeutic benefits of this compound in treating dyslipidemia?
A3: Preclinical studies in rats and dogs demonstrate that this compound effectively reduces FFA levels with a superior therapeutic window compared to niacin. [] This suggests that this compound may achieve therapeutic efficacy while minimizing the undesirable side effect of flushing associated with niacin.
Q4: Are there any known structural insights into the interaction between this compound and the niacin receptor?
A4: While the provided abstracts don't offer specific details on this compound binding, other research highlights the importance of understanding ligand recognition and selectivity of the human HCAR2. [] Further investigation into the structural basis of this compound interaction with HCAR2 could provide valuable information for designing novel therapeutics with improved pharmacological profiles.
Q5: What are the potential advantages of this compound over niacin as a treatment for dyslipidemia?
A5: this compound exhibits a superior therapeutic window over niacin, achieving significant FFA reduction at doses that do not cause significant vasodilation in animal models. [] This suggests that this compound might offer a more tolerable treatment option for dyslipidemia with potentially reduced flushing side effects compared to niacin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。